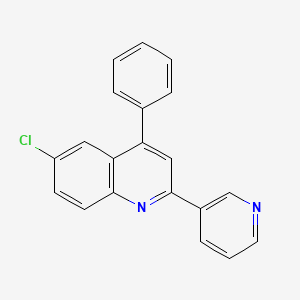

6-Chloro-4-phenyl-2-(3-pyridyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-phenyl-2-pyridin-3-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2/c21-16-8-9-19-18(11-16)17(14-5-2-1-3-6-14)12-20(23-19)15-7-4-10-22-13-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIABSMJPZICWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 4 Phenyl 2 3 Pyridyl Quinoline and Analogous Structures

Classical Quinoline (B57606) Synthesis Approaches Applicable to 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline Precursors

The foundational methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant for the construction of the core quinoline ring system. These approaches can be adapted to produce precursors that lead to the target compound.

Friedländer Condensation and its Variants

The Friedländer synthesis is a straightforward and widely utilized method for generating quinolines. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction. organicreactions.orgwikipedia.orgscispace.com For the synthesis of this compound, a plausible Friedländer approach would involve the reaction of 2-amino-5-chlorobenzophenone (B30270) with 1-(3-pyridyl)ethanone.

The reaction can be catalyzed by various acids, such as trifluoroacetic acid, or bases like sodium hydroxide. wikipedia.orgjk-sci.com The versatility of this method allows for the synthesis of a wide array of substituted quinolines. jk-sci.comresearchgate.net

Table 1: Examples of Friedländer Synthesis for Substituted Quinolines

| 2-Aminoaryl Ketone | Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzophenone | Acetone | Hβ zeolite, solvent-free | 2-Methyl-4-phenylquinoline | ~95% | rsc.org |

| 2-Aminobenzophenone | Ethyl acetoacetate | HCl, H₂O | 2-(Ethoxycarbonyl)-4-phenylquinoline | High | researchgate.net |

Skraup and Doebner-von Miller Reactions

The Skraup and Doebner-von Miller reactions are classic methods for synthesizing quinolines from anilines. The Skraup synthesis involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org A modification, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgnih.gov

To synthesize a precursor for the target molecule, one could envision reacting 4-chloroaniline (B138754) with a suitable α,β-unsaturated ketone derived from 3-acetylpyridine (B27631) and benzaldehyde. These reactions are known to be catalyzed by both Brønsted and Lewis acids. wikipedia.org Recent improvements to these methods have focused on using milder conditions and alternative reagents to improve yields and reduce polymerization of the unsaturated partner. nih.govlookchem.com

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov

Pfitzinger Reaction and Related Processes

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To apply this to the synthesis of a precursor for this compound, 5-chloroisatin (B99725) could be condensed with a ketone like 1-phenyl-2-(3-pyridyl)ethanone. The resulting quinoline-4-carboxylic acid can then be decarboxylated. electronicsandbooks.com

This reaction is particularly useful for creating quinolines with a substituent at the 4-position. jocpr.comijsr.net The reaction mechanism involves the initial hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound. wikipedia.org

Table 2: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

| Isatin Derivative | Carbonyl Compound | Base/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isatin | 1-(p-tolyl)ethanone | KOH, EtOH/H₂O, MW | 2-(p-Tolyl)quinoline-4-carboxylic acid | - | acs.org |

| 5-Fluoroisatin | Appropriate methyl ketone | Base | 5-Fluoro-quinoline-4-carboxylic acid derivative | - | acs.org |

Conrad-Limpach and Gould-Jacob Reactions

The Conrad-Limpach and Gould-Jacob reactions are valuable for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgmdpi.com The Gould-Jacobs reaction is a broader method that starts with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization, hydrolysis, and decarboxylation to yield a 4-hydroxyquinoline. wikipedia.orgdrugfuture.com

For the target compound's precursors, 4-chloroaniline could be reacted with ethyl benzoylacetate (in a Conrad-Limpach approach) to eventually form a 6-chloro-4-hydroxy-2-phenylquinoline intermediate. The pyridyl group would need to be introduced in a subsequent step. These reactions are often carried out at high temperatures. mdpi.com

Modern Catalytic Approaches for this compound Synthesis

Contemporary organic synthesis has seen the rise of powerful catalytic methods that offer milder reaction conditions, greater efficiency, and broader functional group tolerance compared to classical techniques.

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis, particularly with palladium, copper, and iron, has become a cornerstone for the synthesis of complex heterocyclic compounds like substituted quinolines. ias.ac.inrsc.org These methods often involve the annulation (ring-forming) of various starting materials.

A promising strategy for synthesizing 2,4-disubstituted quinolines, such as the target compound, is the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols. acs.org This approach provides direct access to the quinoline core from readily available materials under mild conditions. For the synthesis of this compound, this could involve the reaction of 2-iodo-4-chloroaniline with 1-phenyl-3-(3-pyridyl)prop-2-yn-1-ol.

Copper-catalyzed annulation reactions have also been developed, for instance, the reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines to yield 4-trifluoromethyl quinolines. mdpi.com Iron-catalyzed three-component reactions of anilines, alkynes, and a carbon source like DMF have also been reported to produce 2,4-disubstituted quinolines. researchgate.net

Recent advancements also include innovative strategies like ferroelectric catalytic annulation under ultrasonic conditions, demonstrating the expanding toolkit available for quinoline synthesis. nih.gov These modern methods often proceed through mechanisms involving C-H activation and the formation of new carbon-carbon and carbon-nitrogen bonds in a cascade fashion. mdpi.com

Table 3: Modern Catalytic Annulation for Quinoline Synthesis

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium | o-Iodoanilines, Propargyl alcohols | 2,4-Disubstituted quinolines | Mild conditions, good to excellent yields | acs.org |

| Copper | Ketone oxime acetates, o-Trifluoroacetyl anilines | 4-Trifluoromethyl quinolines | Redox-neutral conditions | mdpi.com |

| Iron | Anilines, Alkynes, DMF | 2,4-Disubstituted quinolines | Three-component reaction | researchgate.net |

| Rhodium | Enaminones, Anthranils | 3-Substituted quinolines | Ruthenium-catalyzed annulation | mdpi.com |

C-H Activation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more direct route to complex molecules by avoiding the pre-functionalization of starting materials. nih.gov The synthesis of quinoline derivatives, including the target compound, has significantly benefited from these advancements. Transition metal catalysis, particularly with palladium (Pd), rhodium (Rh), and cobalt (Co), is central to these strategies. nih.govmdpi.com

Rhodium-catalyzed C-H activation, for instance, has been effectively used for the synthesis of substituted quinolines. mdpi.com In a typical approach, a rhodium(III) catalyst facilitates the ortho-C–H activation of an aniline derivative, which then undergoes annulation with an alkyne. mdpi.comnih.govnih.gov For the synthesis of this compound, this would involve the reaction of a 4-chloroaniline derivative with a suitably substituted alkyne. The nitrogen atom in the aniline or a directing group can chelate to the metal center, guiding the C-H activation to the desired position. nih.gov

Similarly, palladium-catalyzed C-H activation offers a versatile route. organic-chemistry.org For example, the palladium(II)-catalyzed reaction of benzamidines with terminal alkynes proceeds through a C-H activation/cyclization sequence to yield quinolines. organic-chemistry.org The synthesis of continuously substituted quinolines has also been achieved via palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides. rsc.orgnih.gov

Cobalt-catalyzed C-H activation presents another efficient method. A Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes allows for the direct synthesis of a wide range of quinolines. organic-chemistry.org This approach is noted for its high regioselectivity and efficiency. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed C-H Activation for Quinoline Synthesis

| Catalyst System | Reactants | Key Features | Reference(s) |

|---|---|---|---|

| Rh(III) Catalyst | Aniline derivatives, Alkynyl esters | Facilitates ortho-C–H activation and subsequent cyclization under mild conditions. | mdpi.com |

| Pd(OAc)₂ / Ligand | Benzamidine, Terminal alkynes | C-C coupling/cyclization via directed C-H activation; C-N bond acts as an internal oxidant. | organic-chemistry.org |

| Co(III) Catalyst | Anilines, Alkynes | Highly efficient and regioselective C-H activation/cyclization. | organic-chemistry.org |

Oxidative Cyclization Methodologies

Oxidative cyclization represents a key class of reactions for quinoline synthesis, often involving the formation of the heterocyclic ring through an oxidation-driven process. These methods can utilize various oxidants and catalysts to achieve the desired transformation.

One prominent strategy is the manganese(III)-based oxidative cyclization. For instance, 2-(2-(arylamino)ethyl)malonates can undergo cyclization mediated by manganese(III) acetate (B1210297) to produce tetrahydroquinolinedicarboxylates, which can then be converted to quinolines. nii.ac.jp This method demonstrates high yields and proceeds in a formal 6-endo mode. nii.ac.jp

Visible-light-mediated oxidative cyclization has also been developed, employing an organic photocatalyst like anthraquinone (B42736) with DMSO as the oxidant. organic-chemistry.org This approach allows for the reaction of 2-aminobenzyl alcohols with secondary alcohols at room temperature to yield quinolines. organic-chemistry.org Another metal-free approach involves the use of iodosobenzene (B1197198) (PhIO) and selectfluor for the oxidative cyclization of sp³ C-H bonds, leading to quinoline-fused lactones. acs.org

Ruthenium catalysts have been employed in the oxidative cyclization of 2-aminobenzyl alcohol with various ketones to afford quinolines in high yields. rsc.org Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr) provides a mild route to 3-substituted quinolines. nih.gov

Table 2: Selected Oxidative Cyclization Methods for Quinoline Synthesis

| Method | Reactants | Reagents/Catalyst | Product Type | Reference(s) |

|---|---|---|---|---|

| Mn(III)-based Cyclization | 2-(2-(Arylamino)ethyl)malonates | Mn(OAc)₃ | Tetrahydroquinolinedicarboxylates | nii.ac.jp |

| Visible-light Photocatalysis | 2-Aminobenzyl alcohols, Secondary alcohols | Anthraquinone, DMSO | Substituted Quinolines | organic-chemistry.org |

| Hypervalent Iodine-Assisted | 2-Methyl-3-acyl-4-phenylquinolines | PhIO, Selectfluor | Quinoline-fused Lactones | acs.org |

| Ruthenium-Catalyzed Cyclization | 2-Aminobenzyl alcohol, Ketones | Ruthenium catalyst, KOH | Substituted Quinolines | rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinolines aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. acs.org For a molecule like this compound, these principles can be applied through various modern synthetic protocols.

Solvent-Free and Aqueous Media Syntheses

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. The Friedländer annulation, a classic method for quinoline synthesis, has been adapted to solvent-free conditions. tandfonline.com For example, the reaction of an o-aminoaryl ketone with a β-ketoester can be catalyzed by a magnetite nanoparticle-supported acidic ionic liquid under solvent-free heating to produce substituted quinolines. tandfonline.com Another approach uses cesium iodide as a catalyst for the reaction of 2-aminoacetophenones with ketones under thermal, solvent-free conditions, offering good yields and simple methodology. researchgate.net Such methods reduce the use of volatile organic compounds, which are often hazardous and difficult to recycle.

Aqueous media synthesis provides another green alternative. An "on-water" synthesis of 2-substituted quinolines from 2-aminochalcone derivatives has been demonstrated using benzylamine (B48309) as a nucleophilic catalyst. organic-chemistry.org This protocol benefits from simple operation and easy product isolation by filtration. organic-chemistry.org

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods offer sustainable alternatives by using light or electricity as clean reagents to drive chemical transformations.

Visible-light photocatalysis has been used for quinoline synthesis through various pathways. organic-chemistry.orgacs.org For example, a dual-catalyst system comprising a photocatalyst and a proton reduction cocatalyst can synthesize quinolines from N-alkyl anilines or from anilines and aldehydes via a Povarov reaction followed by oxidation, producing H₂ as the only byproduct. acs.org Another approach uses a nontoxic and inexpensive titanium dioxide catalyst for the visible-light-mediated aerobic dehydrogenation of tetrahydroquinolines to quinolines. organic-chemistry.org The synthesis of quinolin-2(1H)-ones from quinoline N-oxides has also been achieved using visible light, providing a highly atom-economical and greener alternative to conventional methods. rsc.org

Electrochemical synthesis provides a metal- and oxidant-free route to quinolines. thieme-connect.com An intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) can be performed in an undivided cell at room temperature to yield substituted quinolines. thieme-connect.comcitedrive.com This method avoids the use of external oxidants and metals, aligning with green chemistry principles. thieme-connect.com Electrochemical methods have also been developed for the selective functionalization of the quinoline ring, such as C3-thiolation. rsc.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of the quinoline ring in this compound, typically via a Friedländer-type synthesis, involves a well-studied pathway. wikipedia.org The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org

For the synthesis of this compound, the starting materials would be 2-amino-5-chlorobenzophenone and 3-acetylpyridine. Two primary mechanistic pathways are proposed for the Friedländer reaction. wikipedia.org

Aldol (B89426) Condensation First: The reaction begins with an intermolecular aldol condensation between the enolizable ketone (3-acetylpyridine) and the 2-aminoaryl ketone (2-amino-5-chlorobenzophenone). This step is often the rate-limiting step. The resulting aldol adduct then rapidly cyclizes and subsequently dehydrates to form the quinoline ring. researchgate.net

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amine of the 2-aminoaryl ketone and the carbonyl of the other reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product. wikipedia.org

Experimental studies suggest that under both acidic and basic conditions, the initial slow step is the intermolecular aldol condensation. researchgate.net The subsequent cyclization and dehydration steps are typically fast.

Computational studies, such as those using Density Functional Theory (DFT), have become invaluable for elucidating reaction mechanisms, predicting reactivity, and optimizing reaction conditions for the synthesis of quinoline and quinazoline (B50416) derivatives. researchgate.netnih.gov Such studies can provide insights into the transition states and energy barriers of the different steps in the formation of this compound, helping to rationalize the observed regioselectivity and reaction efficiency. researchgate.net

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline |

| 2-amino-5-chlorobenzophenone |

| 3-acetylpyridine |

| Anthraquinone |

| Iodosobenzene (PhIO) |

| Iodine monochloride (ICl) |

| Bromine (Br₂) |

| Phenylselenyl bromide (PhSeBr) |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Cesium iodide |

| Titanium dioxide |

| Quinine |

| 4-Hydroxy-2-alkylquinolines |

| Mefloquine |

| Irinotecan |

| Talnetant |

| 2-amino-5-chlorobenzophenone |

| Ethyl acetoacetate |

| o-nitrobenzaldehyde |

| 2-aminochalcone |

| N-alkyl anilines |

| 2-(2-(arylamino)ethyl)malonates |

| Tetrahydroquinolinedicarboxylates |

| 2-Methyl-3-acyl-4-phenylquinolines |

| N-(2-alkynyl)anilines |

| N-substituted o-amino phenylacetylene |

| 2-aminoacetophenone |

| 2-aminobenzophenone |

| 2-aminoaryl carbonyl compounds |

| 2-aminoaryl ketone |

| β-ketoester |

| 2-aminobenzyl alcohol |

| Benzamidine |

| Ketone oxime acetates |

| o-trifluoroacetyl anilines |

| o-alkenyl aryl isocyanides |

| 2-amino-5-chlorobenzophenone |

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 4 Phenyl 2 3 Pyridyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for the precise assignment of the molecular structure.

¹H NMR Data and Proton Assignments

Proton NMR (¹H NMR) spectroscopy identifies the number of distinct proton environments and their neighboring protons. For 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline, the ¹H NMR spectrum is expected to show a series of signals in the aromatic region. The protons on the quinoline (B57606) core, the phenyl group, and the pyridyl group would each exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the chlorinated benzene portion of the quinoline ring system are influenced by the electron-withdrawing chloro group. The protons of the phenyl and pyridyl rings will also show distinct multiplets based on their positions and couplings with adjacent protons. Detailed assignments require analysis of chemical shifts (δ) and coupling constants (J).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: This table is predictive, as specific experimental data is not available in the cited literature. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Quinoline-H3 | 7.8 - 8.0 | s | - |

| Quinoline-H5 | 8.0 - 8.2 | d | 8.5 - 9.0 |

| Quinoline-H7 | 7.6 - 7.8 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| Quinoline-H8 | 8.2 - 8.4 | d | 2.0 - 2.5 |

| Phenyl-H (ortho) | 7.5 - 7.7 | m | - |

| Phenyl-H (meta, para) | 7.3 - 7.5 | m | - |

| Pyridyl-H2' | 9.0 - 9.2 | d | ~2.0 |

| Pyridyl-H4' | 8.4 - 8.6 | dt | ~8.0, 2.0 |

| Pyridyl-H5' | 7.4 - 7.6 | dd | ~8.0, 5.0 |

¹³C NMR Data and Carbon Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Carbons bonded to chlorine or nitrogen would appear at characteristic chemical shifts. Quaternary carbons, those not bonded to any protons, typically show weaker signals.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: This table is predictive, as specific experimental data is not available in the cited literature. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Quinoline-C2 | 155 - 157 |

| Quinoline-C3 | 120 - 122 |

| Quinoline-C4 | 148 - 150 |

| Quinoline-C4a | 125 - 127 |

| Quinoline-C5 | 129 - 131 |

| Quinoline-C6 | 131 - 133 |

| Quinoline-C7 | 127 - 129 |

| Quinoline-C8 | 130 - 132 |

| Quinoline-C8a | 147 - 149 |

| Phenyl-C1'' | 137 - 139 |

| Phenyl-C (ortho, meta, para) | 128 - 130 |

| Pyridyl-C2' | 150 - 152 |

| Pyridyl-C3' | 133 - 135 |

| Pyridyl-C4' | 136 - 138 |

| Pyridyl-C5' | 123 - 125 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl, pyridyl, and quinoline ring systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between different structural fragments, such as linking the phenyl and pyridyl rings to the correct positions on the quinoline core, and for assigning quaternary carbons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. For this compound (C₂₀H₁₃ClN₂), HRMS would be used to confirm the elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. This fragmentation pattern provides valuable information about the molecule's structure. For this compound, fragmentation would likely occur at the bonds connecting the substituent rings to the quinoline core. Common fragmentation pathways could involve the loss of the pyridyl group, the phenyl group, or a chlorine radical, providing further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by analyzing its vibrational modes. For this compound, the spectra are characterized by vibrations corresponding to its quinoline, phenyl, and pyridyl ring systems, as well as the carbon-chlorine bond.

The high-wavenumber region of the IR and Raman spectra is dominated by C-H stretching vibrations of the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ range. The C=C and C=N stretching vibrations within the quinoline, phenyl, and pyridyl rings give rise to a series of characteristic bands in the 1620-1400 cm⁻¹ region. These bands are crucial for confirming the presence of the heterocyclic and aromatic frameworks.

Table 1: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group/Component |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline, Phenyl, Pyridyl Rings |

| C=C / C=N Stretch | 1620 - 1400 | Aromatic & Heterocyclic Rings |

| C-H In-plane Bend | 1400 - 1000 | Aromatic & Heterocyclic Rings |

| C-H Out-of-plane Bend | 900 - 675 | Aromatic & Heterocyclic Rings |

Note: The exact peak positions and intensities are dependent on the specific experimental conditions and the physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound would reveal the planar nature of the quinoline ring system. The attached phenyl and pyridyl rings would be twisted relative to this plane, and the specific dihedral angles are determined by steric and electronic effects. The chlorine atom would be located at the 6-position of the quinoline core.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is governed by various non-covalent interactions. In the case of this compound, the crystal packing is likely to be influenced by a combination of π-π stacking interactions and weak hydrogen bonds.

The planar aromatic surfaces of the quinoline, phenyl, and pyridyl rings can engage in offset π-π stacking interactions, which are a significant cohesive force in the crystal packing of many aromatic compounds. Additionally, weak C-H···N and C-H···Cl hydrogen bonds may be present, where hydrogen atoms on one molecule interact with the nitrogen atom of the pyridyl ring or the chlorine atom of a neighboring molecule. These interactions, although weak, collectively contribute to the stability of the crystal lattice. The presence of the chlorine atom can also lead to halogen bonding interactions in some cases.

Conformational Analysis

The solid-state conformation of this compound is primarily defined by the torsional or dihedral angles between the quinoline core and the appended phenyl and pyridyl rings. These angles represent a balance between the steric hindrance of the ortho-hydrogens on the rings and the electronic effects that might favor a more planar conformation for extended π-conjugation.

Computational and Theoretical Investigations of 6 Chloro 4 Phenyl 2 3 Pyridyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. researchgate.net These methods provide insights into molecular geometry, reactivity, and spectroscopic characteristics.

Theoretical calculations, typically using Density Functional Theory (DFT), can determine the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this molecule, the HOMO is expected to be distributed across the electron-rich quinoline (B57606) and phenyl rings, while the LUMO may be centered more towards the electron-deficient pyridyl ring and the quinoline nitrogen.

| Property | Typical Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.0 to -2.0 | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~3.5 to 4.5 | Relates to chemical reactivity and electronic stability. mdpi.com |

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

For 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline, an MESP analysis would reveal several key features:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential, indicating electron-rich areas, are expected around the nitrogen atoms of the quinoline and pyridyl rings due to their lone pairs of electrons. These sites are prone to electrophilic attack and are likely to act as hydrogen bond acceptors in biological systems. chemrxiv.org

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms of the aromatic rings.

Neutral/Near-Zero Potential (Green): The large aromatic surfaces of the phenyl and quinoline rings would exhibit relatively neutral potential, making them suitable for hydrophobic and π-π stacking interactions. nih.gov

Influence of the Chloro Group: The electronegative chlorine atom would create a region of negative potential around itself while inducing a slight positive potential on the adjacent carbon atom of the quinoline ring.

This analysis is crucial for understanding how the molecule might interact with a biological receptor, where positive regions of the molecule interact with negative residues of a receptor and vice versa. chemrxiv.org

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to explain and predict chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com

Small HOMO-LUMO Gap: A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.

Large HOMO-LUMO Gap: A large energy gap signifies high stability and low reactivity because it requires more energy to move an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO-LUMO gap would provide insights into its potential as a reactive species in various chemical transformations. Furthermore, the distribution of the LUMO can pinpoint the most likely sites for nucleophilic attack. In related quinazoline (B50416) systems, the carbon atom at the 4-position often has a higher LUMO coefficient, making it more susceptible to nucleophilic substitution, a principle that could be relevant here. mdpi.com

Molecular Dynamics Simulations and Conformational Studies

While quantum chemical calculations provide information on a static molecule, molecular dynamics (MD) simulations explore its dynamic behavior and conformational flexibility over time. For this compound, the key points of flexibility are the single bonds connecting the phenyl and pyridyl rings to the central quinoline core.

Crystallographic studies of similar compounds provide a snapshot of their solid-state conformation, revealing the dihedral angles between the ring systems. These angles are influenced by steric hindrance and crystal packing forces. nih.govnih.gov For instance, in related structures, the phenyl ring is often significantly twisted out of the plane of the quinoline ring system. nih.govresearchgate.net

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline | Quinoline System | Phenyl Ring (at C4) | 56.30 | nih.gov |

| Methyl 6-chloro-2-methyl-4-phenyl-quinoline-3-carboxylate | Quinoline System | Phenyl Ring (at C4) | 57.5 | nih.govresearchgate.net |

| 6-chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline | Quinoline System | Phenyl Ring (at C4) | 62.49 | nih.gov |

MD simulations would allow for the exploration of the full range of motion around these rotatable bonds in a solvated environment, which is more representative of biological conditions. Such simulations can identify the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates, which is critical for understanding its ability to fit into a biological target's binding site.

Docking Studies and Binding Site Predictions for Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govresearchgate.net Given the prevalence of the quinoline core in various inhibitors, derivatives of this compound are plausible candidates for targeting enzymes like kinases, reverse transcriptases, or phosphodiesterases. nih.govmdpi.comnih.gov

Docking studies on structurally related quinoline compounds have identified key interactions that drive binding affinity. nih.gov For example, in studies of quinoline derivatives as HIV reverse transcriptase inhibitors, hydrophobic interactions with residues like TYR 188 and PHE 227 were crucial. nih.gov In another study, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were docked into the PI3Kα kinase, engaging with key binding site residues. mdpi.com

A hypothetical docking of this compound would likely show:

Hydrophobic Interactions: The phenyl and quinoline rings would likely engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket.

Hydrogen Bonding: The nitrogen atom of the pyridyl ring could act as a hydrogen bond acceptor, a common and critical interaction for kinase inhibitors.

Halogen Bonding: The chlorine atom at the 6-position could form halogen bonds with electron-donating atoms like oxygen or sulfur in the protein backbone or side chains.

| Compound Class | Biological Target | Key Interacting Residues | Reference |

|---|---|---|---|

| Quinoline-based chalcones | HIV Reverse Transcriptase | TYR 188, PHE 227, TRP 229 | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα Kinase | Occupies the PI3Kα binding site | mdpi.com |

| 2-Phenyl quinoline-4-carboxamide derivatives | Various protein targets | Forms hydrogen bonds with active site residues | researchgate.net |

| Pyrazolo[3,4-b]quinoline derivatives | Human Telomerase | Binding affinity to active sites studied | nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govfrontiersin.org These models are powerful tools in medicinal chemistry for predicting the activity of unsynthesized compounds and for guiding the optimization of lead compounds. nih.gov

To build a QSAR model for derivatives of this compound, a library of analogs would be designed. This typically involves systematically modifying the parent structure, for example, by changing the substituent at the 6-position (e.g., F, Br, CH3) or by adding substituents to the phenyl or pyridyl rings.

For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: Hammett constants, atomic charges, dipole moment.

Steric Descriptors: Molar refractivity, van der Waals volume.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

The biological activity of each compound would be measured experimentally (e.g., IC50 value against a specific enzyme). Then, statistical methods are used to build an equation that relates the descriptors to the activity. The predictive power of the resulting model is evaluated using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov Successful QSAR models for quinoline derivatives have been developed for various activities, including anti-malarial and kinase inhibition. nih.govnih.gov

| Derivative (X) | LogP (Hydrophobicity) | Hammett Constant (σ) (Electronic Effect) | Hypothetical Activity (pIC50) |

|---|---|---|---|

| -H | 4.5 | 0.00 | 6.2 |

| -Cl (Target Compound) | 5.2 | +0.23 | 7.0 |

| -F | 4.7 | +0.06 | 6.5 |

| -CH3 | 5.0 | -0.17 | 6.8 |

| -OCH3 | 4.9 | -0.27 | 6.9 |

This approach allows researchers to understand which properties are most important for activity and to prioritize the synthesis of new derivatives with a higher probability of success.

Structure Activity and Structure Property Relationship Sar/spr Studies of 6 Chloro 4 Phenyl 2 3 Pyridyl Quinoline Derivatives

Impact of Substituent Modifications on Molecular Properties

The biological activity and molecular properties of quinoline (B57606) derivatives are significantly influenced by the nature and position of substituents on the quinoline, phenyl, and pyridyl rings. While direct studies on 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline are limited, research on analogous compounds provides valuable insights into potential SAR/SPR trends.

Substitutions on the Quinoline Ring:

The 6-chloro substituent is a common feature in many biologically active quinoline compounds. biointerfaceresearch.com In a series of 2,4,6-trisubstituted quinolines, various substitutions at the C-6 position have been explored. biointerfaceresearch.com For instance, in some quinoline derivatives, replacing a methyl group at C-6 with other substituents has been shown to modulate anticancer activity. biointerfaceresearch.com Studies on other quinoline scaffolds, such as 7-chloroquinolines, have demonstrated that electron-withdrawing groups at the 7-position can lower the pKa of the quinoline ring nitrogen, which in turn affects the accumulation of the drug in acidic cellular compartments. nih.gov While this applies to the 7-position, it highlights the importance of halo-substituents on the quinoline core. In one study on quinoline-based inhibitors, it was found that a hydrophilic methoxy (B1213986) group at the C-6 position was more favorable for activity than a hydrophobic chloro group, suggesting that the electronic and steric properties of the C-6 substituent are critical.

Substitutions on the Phenyl Ring:

The 4-phenyl group is a key structural feature. Modifications to this ring can significantly impact activity. For example, in a study of novel morpholine-bearing quinoline derivatives, the position of a chloro substituent on a 4-N-phenyl ring was critical for inhibitory activity against certain enzymes. nih.gov A meta-chloro substituent resulted in more potent inhibition of butyrylcholinesterase (BChE) compared to ortho- or para-chloro derivatives. nih.gov For acetylcholinesterase (AChE), the meta- and para-chloro derivatives showed similar, more potent activity than the ortho-chloro derivative. nih.gov This suggests that the position of substituents on the phenyl ring can influence selectivity for different biological targets.

Substitutions on the Pyridyl Ring:

The pyridyl group at the C-2 position is crucial for the molecule's properties. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, influencing interactions with biological targets. nih.gov In a series of pyridine-quinoline hybrids, the substitution pattern on the pyridine ring was found to be important for their anticancer activity. researchgate.net

The table below summarizes the potential impact of substituent modifications based on related quinoline derivatives.

| Ring | Position of Modification | Type of Substituent | Potential Impact on Properties |

| Quinoline | C-6 | Hydrophilic (e.g., -OCH3) vs. Hydrophobic (e.g., -Cl) | Can influence polarity and interaction with biological targets. |

| Phenyl | Ortho, Meta, Para | Electron-withdrawing (e.g., -Cl) | Can affect enzyme inhibitory potency and selectivity. |

| Pyridyl | Various | Electron-donating or -withdrawing groups | Can modulate hydrogen bonding capacity and overall biological activity. |

Positional Isomerism and its Influence on Biological Activity

The position of the nitrogen atom in the pyridyl ring (2-pyridyl, 3-pyridyl, or 4-pyridyl) can have a profound effect on the biological activity of the molecule. This is due to the different electronic distributions and steric hindrances presented by each isomer, which in turn affects how the molecule can interact with its biological target.

The different isomers of the pyridyl group can lead to variations in:

Basicity (pKa): The pKa of the pyridine nitrogen differs between the 2-, 3-, and 4-isomers, which can affect the ionization state of the molecule at physiological pH and its ability to form salt bridges or hydrogen bonds.

Chelating Ability: The proximity of the pyridyl nitrogen to the quinoline nitrogen in the 2-pyridyl isomer allows for potential metal chelation, which may be relevant for certain biological activities. This is not possible for the 3- and 4-pyridyl isomers in the same manner.

The table below illustrates the potential differences in biological activity that could arise from positional isomerism of the pyridyl group in 6-Chloro-4-phenyl-2-(pyridyl)quinoline, based on general principles.

| Isomer | Potential Influence on Biological Activity |

| 2-Pyridyl | May exhibit unique activities due to the potential for bidentate chelation involving the quinoline and pyridyl nitrogen atoms. The steric bulk close to the quinoline core could also influence receptor binding. |

| 3-Pyridyl | The nitrogen atom is further from the quinoline core, which may allow for different binding orientations compared to the 2-pyridyl isomer. The electronic effect of the nitrogen at this position will also differ. |

| 4-Pyridyl | The nitrogen atom is positioned furthest from the quinoline core, leading to a more linear and extended molecular shape. This could be favorable for binding to certain targets where such a geometry is preferred. |

Stereochemical Considerations and Enantiomeric Activity

While this compound itself is an achiral molecule, the introduction of chiral centers or elements of axial chirality through derivatization would lead to the existence of enantiomers. There are currently no specific studies in the public domain that investigate the stereochemistry and enantiomeric activity of chiral derivatives of this compound. However, the principles of stereochemistry in medicinal chemistry are well-established, and it is highly probable that enantiomers of chiral derivatives would exhibit different biological activities.

Potential Sources of Chirality:

Chiral Substituents: Introduction of a substituent containing a stereocenter onto any of the rings would result in diastereomers if the parent molecule is in a chiral environment, or enantiomers if the substituent is the only source of chirality.

Atropisomerism: Hindered rotation around the single bond connecting the phenyl ring at the C-4 position or the pyridyl ring at the C-2 position could lead to stable, non-interconverting rotational isomers (atropisomers) if appropriate bulky substituents are introduced in the ortho positions of the respective rings. This would create a form of axial chirality.

Significance of Enantiomeric Activity:

It is a fundamental principle in pharmacology that enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Although no direct data exists for chiral derivatives of this compound, the importance of stereochemistry has been demonstrated in other quinoline-based compounds. Therefore, should chiral derivatives of this compound be synthesized, it would be crucial to separate and evaluate the individual enantiomers to fully understand their pharmacological profiles.

Biological Investigations of 6 Chloro 4 Phenyl 2 3 Pyridyl Quinoline Excluding Human Clinical Data

Exploration of Molecular Targets and Ligand-Receptor Interactions

The biological activity of quinoline (B57606) derivatives is often attributed to their interaction with specific molecular targets, including enzymes and receptors. Research on analogous compounds suggests several potential mechanisms of action.

Studies on various quinoline-based hybrids have identified several enzymes as potential targets. For instance, a series of novel quinoline-pyridine hybrids were designed and synthesized as inhibitors of PIM-1/2 kinases, which are crucial in cell cycle progression and apoptosis. nih.gov Some of these hybrids demonstrated the ability to act as competitive or non-competitive inhibitors of the PIM-1 kinase. nih.gov

Another potential enzymatic target for quinoline derivatives is the bacterial peptide deformylase (PDF) enzyme. nih.gov This enzyme is essential for bacterial protein synthesis and represents a promising target for antibacterial agents. nih.gov Furthermore, quinoline derivatives are known to target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. acs.orgnih.gov Specifically, the mechanism of action for some quinoline-thiazole derivatives has been linked to the inhibition of DNA gyrase. acs.org In the context of antimalarial activity, a quinoline-4-carboxamide derivative was found to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, a novel mechanism for antimalarial chemotherapy. acs.org

The structural motif of a pyridine (B92270) ring linked to a quinoline core is found in compounds designed to bind to specific receptors. For example, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed as potent ligands for aggregated α-synuclein, a key target in the study of Parkinson's disease. mdpi.com Certain radiolabeled versions of these compounds exhibited high-affinity binding to α-synuclein fibrils in post-mortem brain tissues. mdpi.com While not the exact compound of interest, this demonstrates the potential for quinoline-pyridine scaffolds to engage in specific ligand-receptor interactions.

There is currently no specific information available in the reviewed scientific literature regarding the ion channel modulation activities of 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline or its closely related derivatives.

In Vitro Activity Studies Against Microbial Strains

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. researchgate.netbiointerfaceresearch.com Numerous derivatives have been synthesized and tested against a wide range of bacterial and fungal pathogens.

A variety of quinoline derivatives have demonstrated significant in vitro antibacterial activity. Studies on quinoline-thiazole hybrids, for example, have shown efficacy against both Gram-positive and Gram-negative bacteria. acs.org The mechanism for this activity is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase. acs.org

In one study, quinoline-coupled hybrid compound 5d showed potent, broad-spectrum antibacterial effects, potentially by targeting both bacterial LptA and Topoisomerase IV proteins. nih.gov Another study on new quinoline derivatives identified compounds with excellent activity against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli, with peptide deformylase (PDF) enzyme inhibition suggested as the mechanism. nih.gov

The tables below summarize the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against several bacterial strains, illustrating the potential antibacterial profile for this class of compounds.

| Compound | E. coli (ATCC 35218) | E. coli (ATCC 25922) | S. aureus (ATCC 6538) | MRSA (Clinical Isolate) |

|---|---|---|---|---|

| 4g | 7.81 | 3.91 | >125 | 3.91 |

| 4m | 7.81 | 7.81 | 7.81 | 7.81 |

| Chloramphenicol (Standard) | 31.25 | 15.63 | ≤1.95 | 31.25 |

| Ciprofloxacin (Standard) | <1.95 | <1.95 | ≤1.95 | ≤1.95 |

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus (RN4220) | 0.25 |

| S. epidermidis (ATCC 12228) | 0.125 |

| E. coli (ATCC 25922) | 4 |

| P. aeruginosa (ATCC 27853) | 8 |

| A. baumannii (ATCC 19606) | 4 |

Quinoline derivatives have also been investigated for their antifungal properties. mdpi.com For example, certain quinoline-thiazole derivatives showed significant activity against various Candida species. nih.gov The proposed mechanism for some of these compounds involves the inhibition of lanosterol (B1674476) 14α-demethylase (LMD), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi, which disrupts cell membrane integrity. acs.org

Another study focusing on fluorinated quinoline analogs reported good antifungal activity against a panel of phytopathogenic fungi. mdpi.com The data below highlights the antifungal potential of this chemical class.

| Compound | C. albicans (ATCC 24433) | C. glabrata (ATCC 90030) | C. krusei (ATCC 6258) |

|---|---|---|---|

| 4b | >125 | <0.06 | 15.63 |

| 4e | 3.91 | <0.06 | >125 |

| 4f | >125 | <0.06 | >125 |

| 4m | 1.95 | 1.95 | 1.95 |

| Ketoconazole (Standard) | ≤0.06 | 0.25 | 0.5 |

Antiprotozoal Activity (e.g., Anti-Leishmanial, Antimalarial)

The quinoline core is historically significant in the development of antiprotozoal drugs. nih.govrsc.org While direct studies on this compound are limited, research on analogous compounds provides strong indications of its potential in this area.

Anti-Leishmanial and Anti-Trypanosomal Activity: Investigations into quinoline derivatives have highlighted their potential against kinetoplastid parasites. A close analog, a 3-pyridinylquinoline derivative, demonstrated an in vitro response against the live forms of Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania chagasi (a causative agent of visceral leishmaniasis), while exhibiting no toxicity to mammalian cells. rsc.org This suggests that the 2-(3-pyridyl)quinoline moiety is a promising feature for anti-kinetoplastid activity.

Antimalarial Activity: The quinoline structure is the backbone of many antimalarial drugs. nih.gov Research on structure-activity relationships has shown that the presence of a chlorine atom on the quinoline ring is often critical for antimalarial efficacy. mdpi.com Specifically, the 6-chloro substitution has been explored in various antimalarial candidates. nih.gov Furthermore, the presence of phenyl and pyridyl groups at the C2 position has been identified as favorable for overcoming drug cross-resistance in Plasmodium falciparum. nih.gov

A series of quinoline-4-carboxamides, which share structural similarities, were identified from a phenotypic screen against the blood stage of P. falciparum and optimized to yield molecules with low nanomolar potency and efficacy in mouse models of malaria. nih.govacs.org One such compound, 6-Chloro-N-(pyridine-3-yl)-2-(p-tolyl)quinoline-4-carboxamide, incorporates both the 6-chloro and 3-pyridyl motifs. nih.gov Additionally, other research has led to the discovery of potent P. falciparum inhibitors targeting the parasite's PI(4)K kinase, further underscoring the potential of substituted quinolines and related bipyridines in antimalarial drug development. researchgate.net

| Compound Class/Analog | Target Organism | Reported Activity | Reference |

|---|---|---|---|

| 3-Pyridinylquinoline | Trypanosoma cruzi, Leishmania chagasi | Active in vitro against live forms of parasites. | rsc.org |

| Quinoline-4-carboxamides | Plasmodium falciparum | Low nanomolar in vitro potency against blood-stage parasites. | nih.gov |

| Bipyridine-sulfonamide scaffold | Plasmodium falciparum | Potent inhibition of PfPI4K kinase (IC50: 0.9 nM) and activity against drug-resistant strains (EC50: 23-47 nM). | researchgate.net |

| Quinoline-pyrazolopyridine hybrids | Plasmodium falciparum (3D7 strain) | A derivative with 4-Cl substituents showed potent in vitro and in vivo antimalarial activity. | nih.gov |

Cell-Based Assays for Mechanistic Understanding (Non-Human Cell Lines)

Specific data on the cellular uptake and distribution of this compound in non-human cell lines are not extensively detailed in the available scientific literature. However, the lipophilicity conferred by the phenyl and quinoline rings is expected to influence its cell permeability. epa.gov

Quinoline derivatives are known to exert their biological effects by interacting with a multitude of cellular pathways. arabjchem.orgnih.gov Studies on compounds analogous to this compound reveal potential mechanisms of action.

For instance, one novel quinoline derivative, 83b1, was found to target the peroxisome proliferator-activated receptor delta (PPARδ). nih.gov This interaction led to the dose-dependent downregulation of cyclooxygenase-2 (COX-2) mRNA expression and a reduction in prostaglandin (B15479496) E2 (PGE2) production in esophageal squamous cell carcinoma cell lines. nih.gov Another quinoline compound, 91b1, was shown to exert its anticancer effect by downregulating the expression of the protein Lumican. mdpi.com Furthermore, the quinoline scaffold is frequently found in inhibitors of critical signaling pathways involved in cancer, such as the PI3K/mTOR pathway. nih.gov

The anticancer potential of the quinoline scaffold is well-documented, with many derivatives demonstrating the ability to inhibit cell proliferation and induce apoptosis. arabjchem.orgresearchgate.netnih.gov The structural features of this compound are consistent with those of compounds found to be active against various cancer cell lines in vitro.

Studies on a range of substituted quinolines, including phenylquinolines, have demonstrated significant antiproliferative activity against cell lines such as rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29). nih.gov In some cases, the activity was comparable to the reference drug 5-fluorouracil, with evidence of apoptosis induction. nih.gov

Specifically, derivatives containing the 6-chloroquinoline (B1265530) core have shown potent cytostatic effects. For example, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid caused an 82.9% reduction in the cellular growth of MCF-7 breast cancer cells. nih.gov This compound was also found to induce S-phase arrest in the cell cycle, leading to apoptosis. nih.gov Similarly, a class of 4-phenyl-2-quinolones displayed significant antiproliferative activity against colon carcinoma (COLO205) and lung carcinoma (H460) cell lines, inducing G2/M arrest and apoptosis. nih.gov Related heterocyclic compounds, such as 6-chloro-quinazoline derivatives, have also been shown to induce apoptosis in MGC-803 and Bcap-37 cancer cells. nih.gov

| Compound Class/Analog | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline & 6,8-diphenylquinoline | C6, HeLa, HT29 | Antiproliferative and apoptotic activity. | nih.gov |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% growth reduction; S-phase arrest and apoptosis. | nih.gov |

| 6-methoxy-4-(3'-methoxy phenyl)quinolin-2(1H)-one | COLO205 (Colon), H460 (Lung) | Potent antiproliferative activity (IC50 = 0.32 µM and 0.89 µM, respectively). | nih.gov |

| 6-chloro-quinazolin derivatives | MGC-803, Bcap-37 | Induction of apoptosis. | nih.gov |

| Pyrazolo[4,3-f]quinoline derivatives | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | Inhibition of cell growth with GI50 values below 8 µM for the most effective compounds. | mdpi.com |

Biochemical Pathway Modulation by this compound

The modulation of specific biochemical pathways is a key mechanism for the biological activity of quinoline compounds.

In the context of antimalarial action, a quinoline-4-carboxamide derivative was found to act through a novel mechanism: the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2), which is essential for protein synthesis. acs.org Another pathway targeted by antimalarial quinoline-like compounds is the parasite's phosphatidylinositol-4-oh-kinase (PI(4)K), a crucial enzyme for its survival. researchgate.net

In cancer biology, quinoline derivatives have been developed as inhibitors of various enzymes critical for tumor growth and survival. Several studies have focused on their ability to inhibit protein kinases. nih.gov For example, various quinoline derivatives have been designed to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.govmdpi.com Additionally, certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit topoisomerase I/IIα, enzymes that are vital for DNA replication and are established targets for cancer chemotherapy. mdpi.com The inhibition of the COX-2 inflammatory pathway has also been identified as a mechanism for certain anti-inflammatory and anticancer quinoline hybrids. nih.gov

Derivatization Strategies and Analogue Design Based on 6 Chloro 4 Phenyl 2 3 Pyridyl Quinoline

Synthetic Modifications at the Quinoline (B57606) Core

The quinoline ring system of 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline offers several positions for synthetic modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The reactivity of the quinoline ring includes nucleophilic and electrophilic substitution, as well as alkylation. nih.govmdpi.com

Key positions for modification on the quinoline core include C-3, C-4, and C-8. For instance, electrophilic substitution with tritium has been performed at the C-3 position of chloroquine, a related quinoline derivative. nih.gov Radical iodination at the same position has also been achieved. nih.gov The nitrogen atom at position 1 (N-1) can undergo alkylation, although this may lead to a loss of activity in some cases due to quaternization. nih.gov

The synthesis of quinoline derivatives often involves cyclization reactions. For example, a mixture of 2-amino-5-chlorobenzophenone (B30270) and methyl acetoacetate can be subjected to microwave irradiation to yield a 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. nih.govresearchgate.net Further modifications can then be introduced. The Vilsmeier-Haack reaction is another synthetic route to access 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for further derivatization. nih.gov

| Position on Quinoline Core | Type of Modification | Example Reaction/Reagents | Potential Outcome |

|---|---|---|---|

| N-1 | Alkylation | Reaction with a quaternary ammonium salt | Quaternization, potential loss of activity nih.gov |

| C-3 | Electrophilic Substitution | Tritium labeling using a fluorinated sulfonic acid catalyst nih.gov | Introduction of a radiolabel for mechanistic studies |

| C-3 | Radical Iodination | N-iodosuccinimide and trifluoroperoxyacetic acid nih.gov | Introduction of an iodine atom for further cross-coupling reactions |

| C-4 | Nucleophilic Substitution | Displacement of a leaving group (e.g., chloro) by an amine | Introduction of various side chains to modulate activity |

Introduction of Diverse Functionalities on the Phenyl and Pyridyl Moieties

The phenyl and pyridyl rings of this compound are key sites for introducing diverse functionalities to explore structure-activity relationships (SAR). Modifications to these aromatic rings can influence the molecule's interaction with biological targets, as well as its pharmacokinetic properties.

On the phenyl ring, various substituents can be introduced. For example, the synthesis of 2,4-diarylquinolines has been achieved with different substitution patterns on the phenyl ring, including chloro and methoxy (B1213986) groups. mdpi.com The introduction of a fluorine atom at position 6 of the quinoline ring has been shown to enhance antibacterial activity in some quinoline-based drugs. orientjchem.org Similarly, substitutions on the phenyl ring of quinoline derivatives have been shown to be important for their biological activity. orientjchem.org For instance, in a series of dihydropyran-quinoline derivatives, chloro and fluoro substitutions at the 4-position of the phenyl ring resulted in potent α-glucosidase inhibitory activity. nih.gov

The pyridyl moiety can also be modified to generate analogues with altered properties. The synthesis of pyridine-quinoline hybrids demonstrates the feasibility of incorporating different substituents on the pyridine (B92270) ring. nih.gov For example, a series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs were synthesized by incorporating a 3-pyridyl unit flanked by different arylamines. mdpi.com

| Moiety | Position of Substitution | Introduced Functionality | Observed Effect on Activity (in related compounds) |

|---|---|---|---|

| Phenyl | 4-position | Chloro | Potent α-glucosidase inhibitory activity nih.gov |

| Phenyl | 4-position | Fluoro | Potent α-glucosidase inhibitory activity nih.gov |

| Phenyl | 3-position | Fluoro | Lowered inhibitory action compared to 4-fluoro substitution nih.gov |

| Pyridyl | Various | Arylamines | Generation of novel CSF1R inhibitors mdpi.com |

Hybridization with Other Pharmacophores

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units into a single molecule to create new chemical entities with potentially enhanced activity or a dual mode of action. acs.org The this compound scaffold can be hybridized with other biologically active moieties to generate novel compounds with improved therapeutic potential.

Examples of pharmacophores that have been hybridized with quinoline derivatives include:

Pyrazole: Pyrazole-pyridine-based quinoline hybrids have been synthesized using the Vilsmeier-Haack procedure. nih.gov

Purine: Hybrid purine-quinoline molecules have been synthesized and evaluated for their cytotoxic activity. researchgate.net

Natural Products: The quinoline ring has been incorporated into the structure of natural products to create novel derivatives with enhanced biological activity and reduced toxicity. nih.govmdpi.com

Triazole: A 7-chloro quinoline and triazole linkage has been synthesized, resulting in a compound with potent antimalarial activity. researchgate.net

The synthesis of these hybrid molecules often involves a multi-step process where the individual pharmacophores are synthesized separately and then linked together. nih.gov

| Hybridized Pharmacophore | Linkage Strategy | Resulting Hybrid Class | Potential Therapeutic Area |

|---|---|---|---|

| Pyrazole | Vilsmeier-Haack reaction nih.gov | Pyrazole-pyridine-quinoline hybrids | Antimicrobial nih.gov |

| Purine | Chloro-amine coupling researchgate.net | Purine-quinoline hybrids | Anticancer researchgate.net |

| Triazole | Not specified | Quinoline-triazole hybrids | Antimalarial researchgate.net |

| Natural Products (e.g., Glycyrrhetinic acid) | Amide or ester linkage | Quinoline-natural product hybrids | Anti-inflammatory, antiviral nih.govmdpi.com |

Prodrug Design Principles for this compound Analogues

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, limited tissue penetration, or rapid metabolism. mdpi.com For quinoline-based compounds, a major challenge can be their limited ability to cross biological barriers, such as the blood-brain barrier. mdpi.com

One common prodrug approach for quinoline derivatives is to temporarily mask polar functional groups, such as carboxyl or hydroxyl groups, through esterification or similar chemical modifications. mdpi.com This increases the lipophilicity of the molecule, facilitating its passage across cell membranes. Once inside the body, the masking group is cleaved by enzymes to release the active drug.

Another prodrug strategy involves the use of N-alkoxyquinoline derivatives. rsc.org These compounds can release the parent quinoline drug upon one-electron reduction. rsc.org This approach could be particularly useful for targeted drug delivery to hypoxic tissues, such as those found in solid tumors.

The design of a prodrug for an analogue of this compound would depend on the specific properties that need to be improved. For example, if the goal is to reduce central nervous system (CNS) exposure to minimize neurologic side effects, a prodrug could be designed to have lower blood-brain barrier penetration while still being converted to the active drug in the periphery. nih.gov

| Prodrug Strategy | Principle | Example Application for Quinoline Derivatives | Potential Advantage |

|---|---|---|---|

| Masking Polar Groups | Temporarily block polar functional groups (e.g., -COOH, -OH) with a lipophilic moiety. mdpi.com | Esterification of a carboxylic acid group. mdpi.com | Improved tissue penetration and bioavailability. mdpi.com |

| N-Alkoxyquinoline Prodrugs | Release of the active quinoline drug upon one-electron reduction. rsc.org | Targeted delivery to hypoxic environments. rsc.org | Site-specific drug release. |

| Reduced CNS Exposure | Design a prodrug with poor blood-brain barrier permeability that is metabolized to the active drug systemically. nih.gov | Development of antimalarial prodrugs with fewer neurologic side effects. nih.gov | Minimized CNS toxicity. nih.gov |

Potential Non Pharmacological Applications of 6 Chloro 4 Phenyl 2 3 Pyridyl Quinoline and Its Derivatives

Material Science Applications (e.g., Organic Semiconductors, Dyes)

The rigid and planar nature of the quinoline (B57606) ring system is a fundamental characteristic that makes its derivatives, including 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline, promising candidates for applications in material science. Planar aromatic structures are known to facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductor devices.

While direct studies on the semiconductor properties of this compound are not extensively documented, research on closely related derivatives provides strong evidence of their potential. For instance, the crystal structure analysis of derivatives like Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate and 1-(6-Chloro-2-methyl-4-phenyl-quinolin-3-yl)-3-(3-methoxy-phen-yl)prop-2-en-1-one confirms the planarity of their quinoline ring systems. nih.govnih.govnih.gov In Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate , the quinoline ring system is reported to be planar with an r.m.s. deviation of 0.032 Å. nih.govresearchgate.net The phenyl ring, however, is twisted out of the quinoline plane by 57.5°. nih.govresearchgate.net This planarity is a key requirement for organic materials used in electronic applications such as Organic Light-Emitting Diodes (OLEDs).

The incorporation of an electron-donating group, such as a diethylamino substituent, into the quinoline framework can create an electron push-pull effect. nih.gov This intramolecular charge transfer (ICT) character is highly desirable for the development of functional dyes and materials for nonlinear optics. The combination of electron-donating and electron-withdrawing groups within the same molecule can tune the electronic and photophysical properties, making these compounds adaptable for various material science applications.

| Compound Name | Key Structural Feature | Potential Application |

| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | Planar quinoline ring system (r.m.s. deviation = 0.032 Å) nih.govresearchgate.net | Organic Semiconductors |

| 1-(6-Chloro-2-methyl-4-phenyl-quinolin-3-yl)-3-(3-methoxy-phen-yl)prop-2-en-1-one | Approximately planar quinoline ring system nih.gov | Organic Electronics |

| 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline | Intramolecular charge transfer (ICT) characteristics nih.gov | Functional Dyes, Nonlinear Optics |

Catalytic Applications

The presence of nitrogen atoms in both the quinoline and pyridine (B92270) rings of this compound makes it an excellent bidentate or potentially tridentate ligand for coordinating with metal centers. This ability to form stable metal complexes is the basis for its potential application in catalysis. While this specific compound is often the target of synthesis, the broader class of pyridine-quinoline ligands has been shown to be effective in various catalytic transformations.

Research has demonstrated that metal complexes featuring quinoline-based ligands can catalyze a variety of organic reactions. For example, Cp*Ir(III) complexes have been successfully used for the synthesis of quinolines, pyrroles, and pyridines through acceptor-less dehydrogenative coupling (ADC) strategies. rsc.org Similarly, cobalt and copper porphyrins have been employed as catalysts for the synthesis of quinolines via dehydrogenative coupling reactions. benthamdirect.com These studies highlight the catalytic activity of metal centers supported by nitrogen-containing heterocyclic ligands.

The catalytic potential often arises from the ability of the ligand to stabilize the metal center in various oxidation states and to facilitate the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination. The electronic properties of the quinoline ligand, which can be tuned by substituents like the chloro and phenyl groups in the target molecule, can influence the activity and selectivity of the metallic catalyst.

| Catalyst System | Reaction Type | Application |

| Cp*Ir(III) complexes with picolinamide (B142947) ligands | Acceptor-less Dehydrogenative Coupling (ADC) rsc.org | Synthesis of N-heterocycles (quinolines, pyrroles, pyridines) rsc.org |

| Co(II) and Cu(II) porphyrins | Dehydrogenative Coupling benthamdirect.com | Synthesis of quinolines and naphthoxazines benthamdirect.com |

| CuFe₂O₄ nanoparticles | Aerobic Oxidation | Synthesis of 2-aryl quinazolines |

| FeBr₂ | Cascade reaction under aerobic conditions | Synthesis of C-2 substituted quinazolines |

Fluorescent Probes and Imaging Agents

Quinoline derivatives are well-known for their fluorescent properties, and the this compound scaffold is no exception. These compounds are being explored as fluorescent probes for the detection of metal ions and for bioimaging applications. The fluorescence of these molecules can be modulated upon interaction with specific analytes, leading to a detectable signal.

A derivative, 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with a dipicolylamine recognition group, has been investigated as a fluorescent sensor for Zn²⁺ cations. nih.gov The study revealed that the compound's fluorescence quantum yield, which is sensitive to solvent polarity, increases significantly upon complexation with zinc ions. nih.gov This "turn-on" fluorescence response is a desirable feature for a chemical sensor. The mechanism often involves the inhibition of photoinduced electron transfer (PET) upon ion binding.

The photophysical properties of these probes can be finely tuned. For instance, the introduction of different substituents can shift the absorption and emission wavelengths. A study on a pyrazoloquinoline derivative showed absorption in the UV-Vis range with a maximum around 390 nm and fluorescence emission around 460-480 nm. nih.gov The quantum yield was observed to decrease with increasing solvent polarity, suggesting a charge transfer character in the excited state. nih.gov Such sensitivity to the environment makes these compounds suitable for probing local polarity in complex systems like biological cells.

| Fluorescent Probe Derivative | Analyte Detected | Key Photophysical Properties |

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with dipicolylamine | Zn²⁺ cations nih.gov | Quantum yield increases upon Zn²⁺ binding; sensitive to solvent polarity nih.gov |

| Pyrazoloquinoline derivative | General properties | Absorption max: ~390 nm; Emission max: ~460-480 nm; Quantum yield: 0.75% (acetonitrile) to 12.87% (n-hexane) nih.gov |

Coordination Chemistry and Metal Complex Formation

The ability of this compound and its derivatives to act as ligands for metal ions is fundamental to many of their potential applications, including catalysis and sensing. The nitrogen atoms of the quinoline and pyridine rings provide ideal coordination sites for a wide range of transition metals.

A notable example is the synthesis and structural characterization of a dinuclear manganese(II) complex with the ligand 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline . nih.gov In this complex, two Mn(II) centers are bridged by two chloride ions, forming a central Mn₂Cl₂ ring. nih.gov Each manganese atom is also coordinated to a quinoline-pyridine ligand and additional chloride ions, resulting in distorted trigonal-bipyramidal and octahedral geometries. nih.gov

Furthermore, quinoline-appended stibine (B1205547) ligands, such as tri(quinolin-8-yl)-λ³-stibane (SbQ₃) and di(quinolin-8-yl)-phenyl-λ³-stibane (SbQ₂Ph) , have been used to synthesize platinum complexes. acs.org These ligands can coordinate to the platinum center in a tridentate or tetradentate fashion. acs.org The resulting complexes exhibit interesting redox properties, with the potential for reversible chloride transfer between the platinum and antimony centers upon oxidation. acs.org This detailed understanding of the coordination behavior is crucial for the rational design of new functional materials and catalysts.

| Ligand | Metal Ion | Complex Structure |

| 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline | Mn(II) | Dinuclear complex with a central Mn₂Cl₂ ring; distorted trigonal-bipyramidal and octahedral coordination at Mn centers nih.gov |

| tri(quinolin-8-yl)-λ³-stibane (SbQ₃) | Pt(II) | (SbQ₃)PtCl₂; ligand can act as a tetradentate donor acs.org |

| di(quinolin-8-yl)-phenyl-λ³-stibane (SbQ₂Ph) | Pt(II) | (SbQ₂Ph)PtCl₂; ligand can act as a tridentate donor acs.org |

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Routes

While classical methods for quinoline (B57606) synthesis like the Friedländer, Skraup, and Doebner-von Miller reactions provide foundational pathways, they often suffer from harsh reaction conditions, low yields, and limited substrate scope. tandfonline.comsinocurechem.com For a complex molecule such as 6-Chloro-4-phenyl-2-(3-pyridyl)quinoline, the development of more efficient and versatile synthetic strategies is paramount.

Future research should focus on: